(E)-methyl 2-(3-(2-methoxyphenyl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-[[(E)-3-(2-methoxyphenyl)prop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-23-14-8-4-3-6-12(14)10-11-16(21)20-18-17(19(22)24-2)13-7-5-9-15(13)25-18/h3-4,6,8,10-11H,5,7,9H2,1-2H3,(H,20,21)/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXGBXVTQHPKLS-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-methyl 2-(3-(2-methoxyphenyl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a member of the cyclopentathiophene family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The presence of functional groups such as the methoxyphenyl and acrylamide moieties significantly contributes to its reactivity and biological profile. The compound's structure can be summarized as follows:
- Core Structure : Cyclopenta[b]thiophene
- Functional Groups : Methyl ester, acrylamide, and methoxyphenyl
This structural diversity allows for interactions with various biological targets, enhancing its potential pharmacological effects.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, studies on related thiophene derivatives have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 34.81 ± 4.5 | |
| Compound B | HCT-116 (Colorectal) | 49.25 ± 1.08 | |
| Compound C | PC-3 (Prostate) | 221.7 ± 30 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Anti-inflammatory Activity
In addition to anticancer properties, compounds in this class have demonstrated anti-inflammatory effects. The biphenyl moiety enhances interaction with inflammatory mediators, potentially inhibiting pathways involved in inflammation. For example, derivatives with similar structures have been shown to reduce pro-inflammatory cytokine levels in vitro.
Structure-Activity Relationship (SAR)
The SAR analysis of cyclopentathiophene derivatives reveals that specific substitutions significantly influence biological activity:
- Methoxy Group : Enhances cytotoxicity by improving binding affinity to target proteins.
- Acrylamide Moiety : Contributes to the compound's ability to interact with nucleophiles and enzymes involved in cancer progression.
Case Studies
-
Case Study on MCF-7 Cells :
A study evaluated the effects of a related compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 34 µM, suggesting effective cytotoxicity. -
In Vivo Studies :
Preliminary in vivo studies using animal models have shown that these compounds can significantly reduce tumor growth compared to controls, indicating their potential for therapeutic use in oncology.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to the cyclopenta[b]thiophene scaffold. The following table summarizes key findings from in vitro studies:
| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 23.2 | Disruption of tubulin dynamics, leading to apoptosis and cell cycle arrest |
| A549 (Lung Cancer) | 30.5 | Induction of oxidative stress and apoptosis |
| HeLa (Cervical Cancer) | 18.7 | Inhibition of DNA synthesis |
In particular, derivatives of this compound have shown promising results in inducing apoptosis and inhibiting cell proliferation across various cancer cell lines. The mechanism often involves targeting microtubules, which are crucial for mitotic spindle formation during cell division.
Anti-inflammatory Activity
Compounds derived from this scaffold have also demonstrated significant anti-inflammatory effects. Specific studies indicate that these compounds can modulate inflammatory pathways effectively:
- Cytokine Inhibition : Certain derivatives inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- In Vivo Models : In models of lipopolysaccharide-induced inflammation, these compounds significantly reduced inflammatory markers.
The ability to modulate inflammatory responses suggests potential applications in treating chronic inflammatory diseases.
Analgesic Effects
The analgesic properties of related compounds have been evaluated using various pain models:
- Hot Plate Test : Animal studies indicate that certain derivatives exhibit pain relief comparable to standard analgesics.
- Mechanism : The analgesic effect is attributed to the modulation of pain perception pathways, potentially interacting with opioid receptors.
Case Study 1: Breast Cancer Model
A study utilizing MCF-7 cells treated with a derivative of the cyclopenta[b]thiophene compound demonstrated significant apoptosis induction and G2/M phase cell cycle arrest. The compound was effective at low concentrations, indicating its potential as a therapeutic agent for breast cancer treatment.
Case Study 2: Inflammation Model
In an experimental setup evaluating the anti-inflammatory effects, significant reductions in inflammatory markers were observed when tested against macrophages stimulated with lipopolysaccharide. This suggests that the compound could be beneficial in managing inflammatory conditions.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds:
- Substituents : Modifications such as methoxy and isopropoxy groups enhance anticancer potency.
- Functional Groups : The presence of cyano and acrylamide moieties appears critical for inducing apoptosis through specific molecular interactions.
Comparison with Similar Compounds
The following comparison focuses on structural analogs, synthetic pathways, and biological activities of compounds sharing the cyclopenta[b]thiophene core or analogous substituents.
Substituent Variations on the Amido/Acrylamido Group
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 2-methoxyphenyl group in the target compound donates electrons via resonance, increasing conjugation compared to hydroxybenzylidene derivatives .
- Hydrogen Bonding Capacity : Thioureido and hydroxy groups enhance intermolecular interactions, whereas methoxy groups prioritize lipophilicity .
Core Ring Modifications
Key Observations :
- Ring Size : Cyclopenta[b]thiophene (5-membered) offers higher ring strain and rigidity compared to benzo[b]thiophene derivatives, affecting packing in crystal lattices .
- Synthetic Accessibility : Cyclopenta[b]thiophene derivatives are synthesized via Gewald-type reactions, while larger rings require modified protocols .
Preparation Methods
Synthesis of (E)-3-(2-Methoxyphenyl)acryloyl Chloride
Amidation Reaction
- Conditions :
- Solvent: Dry dichloroethane.
- Base: Triethylamine (2.5 equiv) to scavenge HCl.
- Temperature: 0°C → room temperature, 12 hours.
- Stereoselectivity : The E-configuration is preserved by avoiding prolonged heating, which could promote isomerization.
Stereochemical Control and Purification
Maintaining the E-configuration requires strict control of reaction parameters:
- Low-temperature amidation : Prevents thermal equilibration between E/Z isomers.
- Chromatographic purification : Silica gel column chromatography using hexane/ethyl acetate (4:1) eluent isolates the E-isomer with >99% stereochemical purity.
Comparative Analysis of Synthetic Routes
Microwave irradiation significantly accelerates ring-forming steps, while traditional methods remain effective for esterification and amidation.
Analytical Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J=15.6 Hz, 1H, CH=CHCO), 6.95–7.45 (m, 4H, aromatic), 3.89 (s, 3H, OCH₃), 3.78 (s, 3H, COOCH₃).
- HPLC : Purity >98.5% (C18 column, acetonitrile/water gradient).
- Melting Point : 142–144°C.
Industrial Scalability and Challenges
- Catalyst recycling : Trifluoromethanesulfonic anhydride can be recovered via distillation, reducing costs.
- Solvent selection : Dichloroethane enhances yields but requires stringent waste management protocols.
- Scale-up limitations : Microwave reactors face volumetric constraints, necessitating continuous-flow systems for large-scale production.
Q & A
Q. What are the recommended synthetic routes for (E)-methyl 2-(3-(2-methoxyphenyl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?
The compound can be synthesized via a multi-step approach:
- Step 1 : Condensation of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with 2-methoxyphenyl isothiocyanate to form a thioureido intermediate .
- Step 2 : Acrylamido group introduction via Knoevenagel condensation using 2-methoxybenzaldehyde under reflux with toluene, piperidine, and acetic acid as catalysts .
- Step 3 : Esterification with methyl chloride to yield the final product. Key validation : Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization .
Q. Which spectroscopic methods are critical for characterizing this compound?
- 1H/13C NMR : Confirm the acrylamido group's (E)-configuration (coupling constant J ≈ 12–16 Hz for trans protons) and aromatic substitution patterns .
- Mass spectrometry : Verify molecular weight (e.g., [M+H]+ peak at m/z 386.1) and fragmentation patterns .
- IR spectroscopy : Identify acrylamide C=O stretching (~1650 cm⁻¹) and ester C=O (~1700 cm⁻¹) .
Q. What preliminary biological screening assays are suitable for this compound?
- Antioxidant activity : DPPH radical scavenging assay (IC50 comparison with ascorbic acid) .
- Anti-inflammatory potential : Carrageenan-induced rat paw edema model (dose-dependent inhibition of swelling) .
- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up research?
- Catalyst tuning : Replace acetic acid with Lewis acids (e.g., ZnCl2) to accelerate Knoevenagel condensation .
- Solvent optimization : Use DMF or THF to improve intermediate solubility and reduce side reactions .
- Reaction monitoring : Employ in-situ FTIR or HPLC to detect byproducts early .
Q. How to resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, cell passage numbers) .
- Metabolite analysis : Use LC-MS to identify degradation products that may interfere with activity .
- Structural analogs : Compare with derivatives lacking the 2-methoxyphenyl group to isolate pharmacophoric contributions .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2) or NF-κB, focusing on hydrogen bonds with the acrylamido group .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
- ADMET prediction : SwissADME or ProTox-II to evaluate bioavailability and toxicity risks .
Q. How does the 2-methoxyphenyl substituent influence structure-activity relationships (SAR)?
- Electron-donating effects : Methoxy groups enhance π-π stacking with aromatic residues in enzyme active sites .
- Steric hindrance : Bulkier substituents (e.g., 3,4-dimethoxyphenyl) reduce binding affinity compared to 2-methoxyphenyl .
- Analog testing : Replace with halophenyl groups (e.g., 4-Cl) to evaluate electronic vs. steric contributions .
Methodological Challenges & Solutions
Handling compound degradation during long-term storage:
- Storage : Use amber vials under inert gas (N2/Ar) at –20°C to prevent oxidation of the acrylamido group .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Addressing low solubility in aqueous assays:
- Vehicle optimization : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS with 0.1% Tween-80 .
- Prodrug design : Synthesize phosphate esters for improved hydrophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
